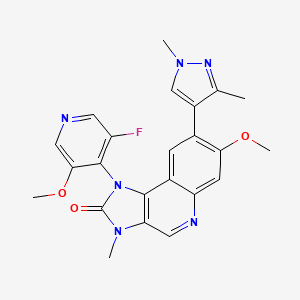

(Rac)-Lartesertib

Description

Lartesertib is an orally bioavailable ATP-competitive inhibitor of ataxia telangiectasia mutated kinase (ATM), with potential chemo-/radio-sensitizing and antineoplastic activities. Upon oral administration, lartesertib targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, by preventing DNA damage repair, M4076 sensitizes tumor cells to chemo- and radiotherapy and increases their anti-tumor activity. ATM, a serine/threonine protein kinase upregulated in a variety of cancer cell types, is activated in response to DNA damage and plays a key role in DNA-strand repair.

LARTESERTIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Properties

CAS No. |

2495096-26-7 |

|---|---|

Molecular Formula |

C23H21FN6O3 |

Molecular Weight |

448.4 g/mol |

IUPAC Name |

8-(1,3-dimethylpyrazol-4-yl)-1-(3-fluoro-5-methoxy-4-pyridinyl)-7-methoxy-3-methylimidazo[4,5-c]quinolin-2-one |

InChI |

InChI=1S/C23H21FN6O3/c1-12-15(11-28(2)27-12)13-6-14-17(7-19(13)32-4)26-9-18-21(14)30(23(31)29(18)3)22-16(24)8-25-10-20(22)33-5/h6-11H,1-5H3 |

InChI Key |

WNEFOSMCGCLLJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=NC=C5OC)F)C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Lartesertib: A Technical Deep Dive into its DNA Damage Response Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable small-molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that maintains genomic integrity.[3] In response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, ATM initiates a signaling cascade that orchestrates cell cycle checkpoints, DNA repair, and, in cases of irreparable damage, apoptosis.[3] Many cancer cells exhibit a heightened reliance on DDR pathways for survival due to increased genomic instability and replication stress. Consequently, targeting key DDR kinases like ATM presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its role in the DNA damage response, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Lartesertib functions as an ATP-competitive inhibitor of ATM kinase.[1] By binding to the kinase domain of ATM, Lartesertib effectively blocks its catalytic activity, preventing the autophosphorylation of ATM at serine 1981, a critical step in its activation following the detection of DSBs.[4] This inhibition sets off a cascade of downstream effects that ultimately compromise the cancer cell's ability to respond to and repair DNA damage.

The primary consequences of ATM inhibition by Lartesertib include:

-

Abrogation of Cell Cycle Checkpoints: Activated ATM normally phosphorylates and activates downstream effectors such as Checkpoint Kinase 2 (CHK2) and p53.[3] This leads to cell cycle arrest, providing time for DNA repair. Lartesertib prevents the phosphorylation of these key proteins, thereby disrupting the G1/S and G2/M checkpoints and allowing cells with damaged DNA to proceed through the cell cycle.[5][6] This premature mitotic entry with unrepaired DNA can lead to mitotic catastrophe and cell death.

-

Inhibition of DNA Repair: ATM plays a pivotal role in initiating the repair of DSBs, primarily through the homologous recombination (HR) pathway. By inhibiting ATM, Lartesertib suppresses the repair of these lethal DNA lesions.

-

Sensitization to DNA Damaging Agents: By crippling the cell's ability to repair DSBs, Lartesertib sensitizes cancer cells to the effects of DNA-damaging agents like ionizing radiation and certain chemotherapies.[2][5] This forms the basis for its investigation in combination therapies.

-

Induction of Synthetic Lethality: In cancers with pre-existing defects in other DDR pathways (e.g., mutations in BRCA1/2), the inhibition of ATM can be synthetically lethal. These cancer cells are already compromised in their ability to repair DNA and become critically dependent on the ATM pathway for survival. Lartesertib exploits this dependency, leading to selective killing of tumor cells while sparing normal cells with intact DDR pathways.[3] This principle is also being explored in combination with inhibitors of other DDR proteins, such as the ATR (Ataxia-Telangiectasia and Rad3-related) kinase.[3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Value | Cell Line/System | Reference |

| ATM Kinase Inhibition (IC50) | < 1 nM | Cell-free biochemical assay | [1][7] |

| Cellular Inhibition of ATM Phosphorylation (IC50) | 9 - 64 nM | Panel of 8 cancer cell lines | [5] |

| Cellular Inhibition of CHK2 Phosphorylation (IC50) | 9 - 64 nM | Panel of 8 cancer cell lines | [5] |

Table 2: Clinical Pharmacokinetics and Pharmacodynamics (Phase I Study NCT04882917)

| Parameter | Dose Range | Value | Patient Population | Reference |

| Maximum Tolerated Dose (MTD) | 100 - 400 mg QD | 300 mg once daily | Advanced solid tumors | [8][9] |

| Median Time to Maximum Plasma Concentration (Tmax) | 100 - 400 mg QD | 1 - 2 hours | Advanced solid tumors | [8][9] |

| Mean Elimination Half-life (t1/2) | 100 - 400 mg QD | 5 - 7 hours | Advanced solid tumors | [8][9] |

| Target Inhibition (γ-H2AX reduction) | 100 - 400 mg QD | 80% - 100% | Advanced solid tumors | [8][9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Lartesertib and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in the DNA damage response pathway.

Caption: A representative experimental workflow for assessing the effect of Lartesertib on ATM signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical and clinical evaluation of this compound are provided below.

Western Blot Analysis of ATM Signaling Pathway

This protocol is based on the methods described for preclinical studies of Lartesertib (M4076).[5]

-

Cell Culture and Treatment:

-

Human lung carcinoma A549 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded at an appropriate density and allowed to adhere overnight.

-

Cells are pre-treated with 1 µM Lartesertib or vehicle (DMSO) for 1 hour.

-

Following pre-treatment, cells are exposed to 5 Gy of ionizing radiation.

-

Cell lysates are prepared 6 hours post-irradiation.

-

-

Protein Extraction and Quantification:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein concentration in the supernatant is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are resolved on a 4-12% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated and total forms of ATM, CHK2, p53, KAP1, and a loading control (e.g., β-actin).

-

The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis by Flow Cytometry

This is a generalized protocol for assessing cell cycle distribution.

-

Cell Treatment and Preparation:

-

Cells are treated with Lartesertib at various concentrations for a specified duration (e.g., 24 hours).

-

For S-phase analysis, cells are pulsed with 10 µM Bromodeoxyuridine (BrdU) for 1 hour before harvesting.[6]

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing, and stored at -20°C overnight.

-

-

Staining:

-

Fixed cells are washed with PBS and then treated with 2N HCl and 0.5% Triton X-100 to denature the DNA.

-

Cells are neutralized with 0.1 M sodium borate.

-

Cells are incubated with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC).[6]

-

Cells are then stained with a DNA-intercalating dye such as 7-Aminoactinomycin D (7-AAD) in a solution containing RNase A.[6]

-

-

Flow Cytometry:

-

Samples are analyzed on a flow cytometer.

-

The fluorescence of the anti-BrdU antibody and 7-AAD is measured to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This is a standard protocol to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Staining:

-

Cells are treated with Lartesertib as required.

-

Both adherent and suspension cells are collected and washed with cold PBS.

-

Cells are resuspended in 1X Annexin V binding buffer.

-

Fluorochrome-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

1X Annexin V binding buffer is added to each sample before analysis on a flow cytometer.

-

The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.

-

Conclusion

This compound is a highly potent and selective ATM inhibitor that disrupts the DNA damage response in cancer cells. Its mechanism of action, centered on the abrogation of cell cycle checkpoints and inhibition of DNA repair, provides a strong rationale for its clinical development, both as a monotherapy in tumors with specific DDR deficiencies and as a sensitizing agent in combination with DNA-damaging therapies. The quantitative data from early clinical trials are encouraging, demonstrating target engagement at tolerable doses. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working in the field of oncology and DNA damage response. Further investigation into biomarkers that predict sensitivity to Lartesertib will be crucial for its successful clinical implementation.

References

- 1. flowcytometry-embl.de [flowcytometry-embl.de]

- 2. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. TUNEL assay - Wikipedia [en.wikipedia.org]

- 4. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nationwidechildrens.org [nationwidechildrens.org]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Lartesertib: A Selective ATM Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway, particularly in sensing and initiating the repair of DNA double-strand breaks (DSBs).[2][4] In many cancer cells, the DDR pathway is upregulated, enabling them to survive the DNA damage caused by chemo- and radiotherapy.[5] By inhibiting ATM, Lartesertib prevents the activation of DNA damage checkpoints and disrupts DNA repair, leading to the accumulation of DNA damage and subsequent apoptosis of cancer cells.[3] This mechanism of action makes Lartesertib a promising candidate for sensitizing tumors to DNA-damaging agents and for use in combination therapies.[1][4]

Biochemical and Cellular Activity

Lartesertib has demonstrated sub-nanomolar potency in biochemical assays and effective target engagement in cellular models. Its high selectivity minimizes off-target effects, a crucial attribute for a therapeutic agent.

Table 1: Biochemical Potency of Lartesertib

| Target | IC50 | Assay Conditions |

| ATM Kinase | < 1 nM | ATP-competitive assay |

| ATM Kinase | 0.2 nM | Near ATM Km ATP concentration |

Data sourced from multiple preclinical studies.[1][6]

Table 2: Cellular Activity of Lartesertib

| Cell Lines | Cellular IC50 (ATM/CHK2 phosphorylation) | Assay Conditions |

| Panel of 8 cancer cell lines | 9 - 64 nM | Inhibition of IR-induced phosphorylation |

This data represents the effective concentration range for target inhibition in a cellular context.[4]

Kinase Selectivity

A key feature of Lartesertib is its exceptional selectivity for ATM kinase. This specificity is critical for reducing the potential for off-target toxicities.

Table 3: Kinase Selectivity Profile of Lartesertib

| Kinase Panel | Concentration | Result |

| 583 kinases | 100 nM | No inhibition observed |

This broad screening demonstrates the high selectivity of Lartesertib for its intended target.[3]

Preclinical In Vivo Efficacy

Preclinical studies using xenograft models have shown that Lartesertib, in combination with DNA-damaging therapies, leads to significant tumor growth inhibition and even complete tumor regression.

Table 4: In Vivo Efficacy of Lartesertib in Combination with Radiotherapy

| Xenograft Model | Treatment | Outcome |

| FaDu (human squamous cell carcinoma) | Lartesertib + Ionizing Radiation | Complete tumor regression |

| Triple-negative breast cancer (26 models) | Lartesertib + ATR inhibitor | Significant tumor growth inhibition |

These studies highlight the potent radiosensitizing and synergistic effects of Lartesertib.[3][7]

Clinical Pharmacokinetics

The first-in-human Phase I study of Lartesertib has provided initial pharmacokinetic data in patients with advanced solid tumors.

Table 5: Pharmacokinetic Parameters of Lartesertib in Humans

| Parameter | Value | Dosing |

| Median Tmax | ~0.5 - 2 hours | 100-400 mg once daily |

| Mean Elimination Half-life (t1/2) | ~2 - 10 hours | 100-400 mg once daily |

These results indicate rapid absorption and a manageable half-life for once-daily oral dosing.[8]

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway and Lartesertib's Mechanism of Action

Caption: ATM signaling pathway initiated by DNA double-strand breaks and the inhibitory action of Lartesertib.

Experimental Workflow: ATM Kinase Inhibition Assay

Caption: A generalized workflow for determining the in vitro potency of an ATM inhibitor like Lartesertib.

Logical Flow for Preclinical Evaluation of an ATM Inhibitor

Caption: Logical progression of preclinical studies for the development of an ATM inhibitor.

Detailed Experimental Protocols

The following are representative methodologies for key experiments used in the evaluation of Lartesertib, based on standard practices in the field.

ATM Kinase Inhibition Assay (Biochemical)

-

Reagents and Materials: Recombinant human ATM kinase, biotinylated peptide substrate (e.g., a p53-derived peptide), ATP, Lartesertib in various concentrations, assay buffer (e.g., Tris-HCl, MgCl2, DTT), streptavidin-coated plates, phospho-specific antibody conjugated to a reporter (e.g., HRP or a fluorescent probe), and a suitable detection substrate.

-

Procedure:

-

Add assay buffer to the wells of a streptavidin-coated microplate.

-

Add serial dilutions of Lartesertib or vehicle control (DMSO) to the wells.

-

Add recombinant ATM kinase and the biotinylated peptide substrate to the wells and incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a solution containing EDTA.

-

Wash the plate to remove unbound reagents.

-

Add the phospho-specific detection antibody and incubate to allow for binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add the detection substrate and measure the signal (absorbance or fluorescence) using a plate reader.

-

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of Lartesertib. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blotting for Phospho-ATM and Downstream Targets

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., FaDu, A549) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Lartesertib or vehicle for a specified time (e.g., 1 hour).

-

Induce DNA damage by exposing the cells to ionizing radiation (e.g., 10 Gy) or a radiomimetic chemical.

-

Harvest the cells at different time points post-treatment.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against phospho-ATM (Ser1981), total ATM, phospho-CHK2 (Thr68), total CHK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Densitometry is used to quantify the band intensities, and the levels of phosphorylated proteins are normalized to the total protein and loading control.

Cellular Viability (Clonogenic Survival) Assay

-

Cell Plating and Treatment:

-

Plate a known number of cells in multi-well plates and allow them to attach.

-

Treat the cells with Lartesertib at various concentrations for a defined period.

-

Expose the cells to a range of doses of ionizing radiation.

-

Remove the drug-containing medium and replace it with fresh medium.

-

-

Colony Formation:

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with a methanol/acetic acid solution.

-

Stain the colonies with crystal violet.

-

-

Quantification and Analysis:

-

Count the number of colonies (typically defined as containing >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

-

Analyze the data to determine the dose-enhancement factor of Lartesertib.

-

In Vivo Xenograft Studies

-

Animal Models and Tumor Implantation:

-

Use immunodeficient mice (e.g., nude or SCID).

-

Subcutaneously implant a suspension of human cancer cells (e.g., FaDu) into the flank of each mouse.

-

Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).

-

-

Treatment Regimen:

-

Randomize the mice into treatment groups (e.g., vehicle control, Lartesertib alone, radiation alone, Lartesertib + radiation).

-

Administer Lartesertib orally at a predetermined dose and schedule.

-

Deliver a fractionated course of ionizing radiation to the tumors.

-

-

Efficacy Assessment:

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for target modulation).

-

-

Data Analysis:

-

Plot tumor growth curves for each treatment group.

-

Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between groups.

-

Conclusion

This compound is a potent, selective, and orally bioavailable ATM kinase inhibitor with a compelling preclinical profile. Its ability to effectively sensitize cancer cells to DNA-damaging agents has been demonstrated in both in vitro and in vivo models. The initial clinical data on its pharmacokinetics and safety are encouraging. Ongoing and future clinical trials will further elucidate the therapeutic potential of Lartesertib, particularly in combination with radiotherapy, chemotherapy, and other DDR inhibitors, for the treatment of a range of solid tumors. This in-depth guide provides a comprehensive overview of the technical data and methodologies that form the basis of its development, serving as a valuable resource for the scientific and drug development community.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lartesertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of (Rac)-Lartesertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lartesertib, also known as M4076, is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Ataxia telangiectasia-mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical pathway for cell survival upon DNA double-strand breaks (DSBs).[3] In many cancers, the DDR pathway is dysregulated, making it a compelling target for therapeutic intervention. Lartesertib's inhibition of ATM-mediated signaling prevents the repair of DNA damage, leading to tumor cell apoptosis and sensitizing cancer cells to chemo- and radiotherapy.[2] This technical guide provides an in-depth summary of the in vitro characterization of (Rac)-Lartesertib, including its biochemical and cellular activity, detailed experimental protocols, and visualizations of its mechanism of action.

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of ATM kinase. In biochemical assays, Lartesertib demonstrates sub-nanomolar potency against ATM. Its selectivity has been profiled against a panel of related kinases, revealing a high degree of specificity for ATM.

Table 1: Biochemical Potency and Selectivity of Lartesertib

| Kinase | IC50 (nM) | Fold Selectivity (vs. ATM) |

| ATM | 0.2[2] | 1 |

| DNA-PK | 600[4] | 3000 |

| ATR | >30,000[5] | >150,000 |

| PI3K | >9,000[5] | >45,000 |

Data compiled from multiple sources. Fold selectivity is calculated as IC50 (Kinase) / IC50 (ATM).

Cellular Activity

Lartesertib effectively suppresses ATM signaling in cellular contexts, leading to the inhibition of cancer cell growth and proliferation. Its cellular potency has been demonstrated through the inhibition of ATM-mediated phosphorylation of downstream targets and by assessing its impact on cancer cell line viability.

Inhibition of ATM Signaling in Cancer Cell Lines

Lartesertib demonstrates potent on-target activity in a variety of cancer cell lines by inhibiting the autophosphorylation of ATM and the phosphorylation of its downstream effector, CHK2.

Table 2: Cellular Potency of Lartesertib in Inhibiting ATM/CHK2 Phosphorylation

| Cell Line | Cancer Type | Cellular IC50 (nM) |

| Panel of 8 cancer cell lines | Various | 9 - 64[5] |

The specific cell lines within the panel were not detailed in the available source.

Anti-proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of Lartesertib as a single agent have been evaluated across various cancer cell lines. While specific GI50 values from a comprehensive panel were not publicly available within the searched literature, the potent inhibition of the critical survival pathway ATM suggests significant anti-proliferative activity. Lartesertib has been shown to suppress clonogenic cancer cell growth.[2] Furthermore, it has been extensively evaluated in combination with other agents in large panels of cancer cell lines, indicating its broad potential.[5][6]

Experimental Protocols

In Vitro ATM Kinase Assay

This protocol outlines a method for determining the in vitro potency of Lartesertib against ATM kinase.

Materials:

-

Recombinant human ATM kinase

-

ATM substrate (e.g., a peptide containing the optimal ATM recognition sequence)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

-

Lartesertib (serial dilutions)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of Lartesertib in DMSO and then dilute in kinase reaction buffer.

-

In a 96-well plate, add the ATM kinase and the substrate to the kinase reaction buffer.

-

Add the diluted Lartesertib or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using the radioactive method).

-

Incubate the plate at 30°C for a predetermined time within the linear range of the assay.

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate using a scintillation counter or a luminometer.

-

Calculate the percent inhibition for each Lartesertib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability (GI50) Assay

This protocol describes a method to assess the anti-proliferative effect of Lartesertib on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Lartesertib (serial dilutions)

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or sulforhodamine B)

-

96-well clear or opaque-walled plates

-

Plate reader (luminometer, fluorometer, or spectrophotometer)

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Lartesertib or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated cells.

-

Determine the GI50 (the concentration that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting to a non-linear regression curve.

Western Blot Analysis of ATM Signaling

This protocol details the method to analyze the inhibition of ATM signaling by Lartesertib in cells.

Materials:

-

Cancer cell line

-

Lartesertib

-

DNA damaging agent (e.g., ionizing radiation or etoposide)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-pATM Ser1981, anti-ATM, anti-pCHK2 Thr68, anti-CHK2, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Plate cells and allow them to attach.

-

Pre-treat the cells with various concentrations of Lartesertib for a specified time (e.g., 1 hour).

-

Induce DNA damage (e.g., by exposing cells to ionizing radiation).

-

After a further incubation period, lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of Lartesertib on the phosphorylation of ATM and its downstream targets.

Visualizations

ATM Signaling Pathway and Inhibition by Lartesertib

The following diagram illustrates the central role of ATM in the DNA damage response and the mechanism of action of Lartesertib.

Caption: Lartesertib inhibits ATM activation, blocking downstream signaling and cellular responses to DNA damage.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro characterization of a kinase inhibitor like Lartesertib.

Caption: A stepwise approach for the comprehensive in vitro evaluation of a kinase inhibitor.

References

- 1. ATM Targeting [merckgrouponcology.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-Lartesertib Target Validation in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network for maintaining genomic integrity.[3] In many cancers, the DDR pathway is dysregulated, making it a compelling target for therapeutic intervention. Lartesertib functions by inhibiting ATM kinase activity, thereby preventing the activation of DNA damage checkpoints and disrupting DNA repair processes. This leads to the accumulation of DNA damage, ultimately inducing apoptosis in cancer cells and sensitizing them to DNA-damaging agents like chemotherapy and radiotherapy.[1][4]

This technical guide provides a comprehensive overview of the target validation of this compound in various cancer cell lines. It includes a summary of its efficacy, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

Lartesertib (M4076) Biochemical and Cellular Potency

Lartesertib has demonstrated sub-nanomolar potency in biochemical assays and potent inhibition of ATM signaling in cellular contexts.

| Assay Type | Target | IC50 | Cell Lines | Reference |

| Biochemical Kinase Assay | ATM | < 1 nM | N/A | [5] |

| Cellular ATM/CHK2 Phosphorylation Inhibition | ATM/CHK2 | 9 - 64 nM | Panel of 8 cancer cell lines (A375, A549, FaDu, HCC1187, HT29, MCF-7, NCI-H460, and SW620) | [2] |

IC50: Half-maximal inhibitory concentration

Lartesertib (M4076) Monotherapy and Combination Efficacy in Cancer Cell Lines

While specific IC50 values for cell viability across a wide range of cancer cell lines are not extensively published in a single source, studies have shown that Lartesertib demonstrates significant anti-proliferative and pro-apoptotic effects, particularly in combination with other agents.

| Cell Line | Cancer Type | Combination Agent | Effect | Reference |

| Panel of 34 cancer cell lines | Various | ATR inhibitors (M4344, M6620) | Synergistic inhibition of cell growth | [6] |

| MiaPaCa2 | Pancreatic Cancer | ATR inhibitor (M4344) | Complete tumor growth inhibition in xenograft model | [6] |

| MV4-11 | Acute Myeloid Leukemia | ATR inhibitor (M4344) | Enhanced tumor growth inhibition in xenograft model | [6] |

| Panel of 26 TNBC PDX models | Triple-Negative Breast Cancer | ATR inhibitor (M4344) | Significant tumor growth inhibition | [6] |

TNBC: Triple-Negative Breast Cancer; PDX: Patient-Derived Xenograft

Experimental Protocols

Western Blot Analysis of ATM Signaling Pathway Inhibition

This protocol details the procedure to assess the inhibition of ATM signaling by Lartesertib through the analysis of key downstream protein phosphorylation.

a. Cell Lysis and Protein Quantification:

-

Seed cancer cells (e.g., A549, FaDu) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Lartesertib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours) prior to inducing DNA damage.

-

Induce DNA double-strand breaks by treating cells with a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour or ionizing radiation at 5 Gy).

-

Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Phospho-ATM (Ser1981)

-

Total ATM

-

Phospho-CHK2 (Thr68)

-

Total CHK2

-

Phospho-p53 (Ser15)

-

Total p53

-

γH2AX (Ser139)

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay

This assay assesses the ability of single cancer cells to form colonies after treatment with Lartesertib, providing a measure of cytotoxicity.

a. Cell Plating and Treatment:

-

Harvest exponentially growing cancer cells and prepare a single-cell suspension.

-

Count the cells and plate a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells plated should be optimized for each cell line to yield 50-150 colonies in the control wells.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with a range of Lartesertib concentrations.

b. Colony Formation and Staining:

-

Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.

-

Carefully remove the medium and wash the wells with PBS.

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

c. Data Analysis:

-

Count the number of colonies (containing ≥50 cells) in each well.

-

Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE).

In Vitro Radiosensitization Assay

This protocol determines the ability of Lartesertib to enhance the cytotoxic effects of ionizing radiation.

a. Cell Treatment and Irradiation:

-

Plate cells for a clonogenic assay as described above.

-

After 24 hours, treat the cells with a fixed, non-toxic concentration of Lartesertib for a predetermined time (e.g., 2 hours) before irradiation.

-

Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray irradiator.

-

After irradiation, replace the medium with fresh, drug-free medium.

b. Colony Formation and Analysis:

-

Follow the steps for colony formation, staining, and counting as described in the clonogenic survival assay protocol.

-

Plot the surviving fraction as a function of the radiation dose for both the Lartesertib-treated and untreated cells on a semi-logarithmic graph.

-

Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 50% or 10%). DEF = (Dose of radiation alone to achieve x% survival) / (Dose of radiation + Lartesertib to achieve x% survival). A DEF greater than 1 indicates radiosensitization.

Mandatory Visualizations

Caption: ATM Signaling Pathway Inhibition by this compound.

Caption: Western Blot Experimental Workflow.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (Rac)-Lartesertib in Cell Cycle Checkpoints: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lartesertib (also known as M4076) is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This technical guide delineates the pivotal role of Lartesertib in the modulation of cell cycle checkpoints. By inhibiting ATM, Lartesertib disrupts the signaling cascade that leads to cell cycle arrest in response to DNA double-strand breaks (DSBs), thereby potentiating the efficacy of DNA-damaging agents and exploiting synthetic lethality in cancers with deficient DDR pathways. This document provides a comprehensive overview of the mechanism of action, relevant signaling pathways, quantitative data on its activity, and detailed experimental protocols for studying the effects of Lartesertib on cell cycle progression. The term "(Rac)-Lartesertib" is not substantiated by current scientific literature; therefore, this guide will refer to the compound as Lartesertib.

Introduction: The ATM Kinase and Cell Cycle Control

The integrity of the genome is paramount for cellular function and survival. Cells have evolved a complex network of signaling pathways, collectively known as the DNA Damage Response (DDR), to detect and repair DNA lesions. A master regulator of the DDR is the ATM kinase, a serine/threonine protein kinase.[1] In response to DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade that orchestrates cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[1][2]

Cell cycle checkpoints are critical control points that ensure the fidelity of cell division. The primary checkpoints are the G1/S checkpoint, which prevents the replication of damaged DNA, and the G2/M checkpoint, which halts entry into mitosis if DNA is damaged.[3] ATM plays a crucial role in activating both of these checkpoints through the phosphorylation of downstream effectors such as CHK2 and p53.[1]

Lartesertib: A Selective ATM Kinase Inhibitor

Lartesertib is a highly potent and selective, orally bioavailable inhibitor of ATM kinase.[4] It acts by competing with ATP for the kinase domain of ATM, thereby preventing the phosphorylation of its downstream targets. This inhibition of ATM activity disrupts the DDR signaling pathway, leading to a failure of cell cycle checkpoint activation in the presence of DNA damage.

Mechanism of Action: Abrogation of Cell Cycle Checkpoints

The primary mechanism by which Lartesertib influences the cell cycle is through the abrogation of DNA damage-induced checkpoints. In a normal cellular response to DSBs, activated ATM would phosphorylate key substrates to induce cell cycle arrest. By inhibiting ATM, Lartesertib prevents these phosphorylation events, allowing cells with damaged DNA to progress through the cell cycle. This can lead to mitotic catastrophe and cell death, particularly in cancer cells that are often more reliant on checkpoint mechanisms due to underlying genomic instability.

Impact on the G1/S Checkpoint

The ATM-CHK2-p53 signaling axis is a cornerstone of the G1/S checkpoint. Upon DNA damage, ATM phosphorylates and activates CHK2, which in turn phosphorylates and stabilizes p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21, leading to the inhibition of CDK2/cyclin E complexes and subsequent G1 arrest. Lartesertib, by inhibiting ATM, prevents the initiation of this cascade, thereby abrogating the G1/S checkpoint.

Impact on the G2/M Checkpoint

ATM also contributes to the G2/M checkpoint by activating pathways that lead to the inhibition of the CDK1/cyclin B complex, the master regulator of mitotic entry. Lartesertib's inhibition of ATM can lead to a failure to arrest in G2 in response to DNA damage, forcing cells to enter mitosis with unrepaired chromosomes.

Quantitative Data

In Vitro ATM Kinase Inhibition

Lartesertib has demonstrated potent inhibition of ATM kinase activity in biochemical assays.

| Compound | Assay Type | IC50 (nM) | Reference |

| Lartesertib | In vitro ATM Inhibition Assay | 17.22 ± 3.39 |

Cellular Activity and Pharmacodynamics

While specific IC50 values for Lartesertib across a wide range of cancer cell lines are not extensively published in the public domain, preclinical studies have shown its ability to enhance the sensitivity of various cancer cell lines to radiotherapy, including those from head and neck, colon, lung, gastric, breast, and melanoma cancers.[4] This radiosensitizing effect is a direct consequence of its ability to inhibit ATM-mediated DNA repair and cell cycle arrest.

Pharmacodynamic studies from a first-in-human clinical trial of Lartesertib monotherapy showed a trend of reduction in γH2AX levels, a marker of DNA double-strand breaks.[4] This indicates target engagement and inhibition of the DNA damage response pathway in patients. A target inhibition of 80% to 100% was observed.[4]

Experimental Protocols

In Vitro ATM Kinase Inhibition Assay

This protocol is adapted from a general method for assessing ATM kinase activity and can be used to evaluate the inhibitory potential of Lartesertib.

Principle: This assay measures the phosphorylation of a p53-derived substrate by the ATM enzyme in the presence of ATP. The inhibitory effect of Lartesertib is determined by quantifying the reduction in substrate phosphorylation.

Materials:

-

Recombinant human ATM enzyme

-

p53-based peptide substrate

-

Lartesertib (or other test compounds) dissolved in DMSO

-

Kinase buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl2, 1 mM DTT, 5% v/v Glycerol, 0.05% v/v Tween 20)

-

ATP

-

Detection reagent (e.g., containing an antibody specific for the phosphorylated substrate)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a solution of ATM enzyme in kinase buffer.

-

Add the ATM enzyme solution to the wells of a 384-well plate.

-

Add Lartesertib at various concentrations (typically a serial dilution) to the wells. Include a DMSO-only control.

-

Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution containing the p53 substrate and ATP.

-

Incubate the plate for 2 hours at room temperature.

-

Stop the reaction by adding a detection reagent.

-

Incubate for a further period as required by the detection system.

-

Read the signal on a plate reader.

-

Calculate the percent inhibition for each concentration of Lartesertib and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines of interest

-

Lartesertib

-

DNA-damaging agent (e.g., ionizing radiation or etoposide)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with Lartesertib at the desired concentrations for a specified period (e.g., 1-2 hours) prior to inducing DNA damage.

-

Induce DNA damage (e.g., by exposing cells to ionizing radiation).

-

Incubate the cells for the desired time points (e.g., 0, 6, 12, 24 hours) post-damage.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence Staining for γH2AX

Principle: Phosphorylation of the histone variant H2AX at serine 139 (to form γH2AX) is one of the earliest events in the cellular response to DSBs. Immunofluorescence microscopy can be used to visualize and quantify γH2AX foci, which serve as a surrogate marker for DSBs.

Materials:

-

Cells grown on coverslips

-

Lartesertib

-

DNA-damaging agent

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX

-

Secondary antibody: fluorescently-labeled anti-species IgG

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate.

-

Treat cells with Lartesertib and a DNA-damaging agent as described for the cell cycle analysis protocol.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.

Mandatory Visualizations

Caption: ATM signaling pathway in response to DNA double-strand breaks and the inhibitory action of Lartesertib.

References

- 1. researchgate.net [researchgate.net]

- 2. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for (Rac)-Lartesertib in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and highly selective, ATP-competitive inhibitor of the Ataxia telangiectasia-mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs).[3][4] By inhibiting ATM, Lartesertib prevents the activation of downstream signaling pathways involved in DNA repair and cell cycle checkpoints, ultimately leading to apoptosis in tumor cells, particularly in combination with DNA-damaging agents.[4][5] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments.

Mechanism of Action

Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to initiate DNA repair, cell cycle arrest, or apoptosis. Key targets include checkpoint kinase 2 (Chk2) and p53. Lartesertib competitively binds to the ATP-binding pocket of ATM, inhibiting its kinase activity. This blockade prevents the phosphorylation and activation of downstream effectors, thereby disrupting the DNA damage response. As a monotherapy, this can be effective in tumors with existing DNA repair deficiencies. More potently, Lartesertib can sensitize cancer cells to the effects of radiation and DNA-damaging chemotherapy.

Data Presentation

This compound Potency and Cellular Activity

The following tables summarize the inhibitory activity of Lartesertib against the ATM kinase and its effect on cellular signaling.

| Parameter | Value | Assay Conditions |

| ATM Kinase IC50 | < 1 nM | Biochemical assay |

Table 1: In Vitro Kinase Inhibitory Potency of Lartesertib. This table details the half-maximal inhibitory concentration (IC50) of Lartesertib against purified ATM kinase.

| Cell Line Panel | IC50 Range for pATM/pChk2 Inhibition (nM) |

| 8 Cancer Cell Lines | 9 - 64 nM |

Table 2: Cellular Potency of Lartesertib. This table presents the range of IC50 values for the inhibition of ATM and Chk2 phosphorylation in a panel of eight different cancer cell lines, demonstrating the potent on-target effect of Lartesertib in a cellular context.

Experimental Protocols

Reagent Preparation and Storage

-

Solubility: Lartesertib is soluble in DMSO. For a stock solution, dissolve Lartesertib in 100% DMSO to a concentration of 10 mM.

-

Storage: Store the solid compound at -20°C. The DMSO stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.

General Cell Culture Handling

-

Cell Lines: The choice of cell line will depend on the experimental goals. It is recommended to use cell lines with known DDR pathway status (e.g., wild-type vs. mutant p53, ATM status) for mechanistic studies.

-

Working Concentration: The effective concentration of Lartesertib can vary between cell lines and experimental conditions. A starting point for dose-response experiments is typically between 10 nM and 1 µM. Based on cellular potency data, a concentration range of 10 nM to 100 nM is expected to effectively inhibit ATM signaling.

-

Treatment Duration: The incubation time will depend on the specific assay. For signaling studies (e.g., Western blotting), short-term treatment (1-6 hours) is often sufficient. For cell viability or apoptosis assays, longer incubation times (24-72 hours) are generally required.

Cell Viability Assay (MTS/MTT Assay)

This protocol outlines a standard procedure for determining the effect of Lartesertib on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Lartesertib in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of Lartesertib. Include a DMSO-only control (vehicle).

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.

Western Blotting for ATM Signaling

This protocol is designed to assess the effect of Lartesertib on the phosphorylation of ATM downstream targets.

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Lartesertib at the desired concentrations for the appropriate time (e.g., 1-6 hours). To induce DNA damage and activate the ATM pathway, co-treatment with a DNA-damaging agent (e.g., etoposide or ionizing radiation) may be necessary.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ATM (Ser1981), p-Chk2 (Thr68), p-p53 (Ser15), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with an ECL substrate.

-

-

Data Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to the loading control.

Visualizations

Caption: ATM Signaling Pathway Inhibition by Lartesertib.

Caption: General Experimental Workflow for Lartesertib.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Item - Supplementary Table S4 from A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - figshare - Figshare [figshare.com]

- 3. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-Lartesertib Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of (Rac)-Lartesertib (also known as Lartesertib or M4076), a potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, in various mouse models. The provided protocols are based on preclinical studies and are intended to guide the design and execution of in vivo experiments.

Mechanism of Action

Lartesertib is an orally bioavailable ATP-competitive inhibitor of ATM kinase.[1] ATM plays a crucial role in the DNA damage response (DDR) pathway by detecting DNA double-strand breaks (DSBs) and initiating downstream signaling to activate cell cycle checkpoints and DNA repair.[2] By inhibiting ATM, Lartesertib prevents the repair of damaged DNA in cancer cells, leading to apoptosis and sensitizing them to DNA-damaging agents like radiotherapy and certain chemotherapies.[1][2][3]

Signaling Pathway of Lartesertib

Caption: Lartesertib inhibits ATM kinase, disrupting DNA repair and promoting apoptosis.

Quantitative Data Summary

The following tables summarize the dosing regimens and outcomes from various preclinical studies using Lartesertib in mouse models.

Table 1: this compound Dosing Regimens in Mouse Xenograft Models

| Mouse Model | Cancer Type | Combination Agent(s) | Lartesertib Dosage | Administration Route | Dosing Schedule | Reference |

| FaDu Xenograft | Head and Neck Squamous Cell Carcinoma | Ionizing Radiation (IR) | 25 mg/kg | Oral | Once daily with IR | [3] |

| NCI-H1975 Xenograft | Non-Small Cell Lung Cancer | Ionizing Radiation (IR) | Not specified | Oral | With fractionated radiotherapy | [3] |

| SW620 Xenograft | Colorectal Cancer | Irinotecan | 10, 25, and 50 mg/kg | Oral | Once daily for 4 days following a single irinotecan dose, repeated for 3 cycles | [3] |

| MiaPaCa-2 Xenograft | Pancreatic Cancer | M4344 (ATR inhibitor) | 50 or 100 mg/kg | Oral | Once daily throughout the study | [4] |

| MV4.11 Xenograft | Acute Myeloid Leukemia | M4344 (ATR inhibitor) | 50 or 100 mg/kg | Oral | Once daily throughout the study | [4] |

| TNBC PDX Models | Triple-Negative Breast Cancer | M4344 (ATR inhibitor) | 50 mg/kg | Oral | Twice daily | [5] |

| MC-38 Syngeneic | Colorectal Cancer | Tuvusertib (ATR inhibitor) | Not specified | Not specified | Not specified | [6] |

Table 2: Summary of Preclinical Efficacy of Lartesertib in Mouse Models

| Mouse Model | Combination Therapy | Outcome | Reference |

| FaDu Xenograft | Ionizing Radiation | Complete tumor regression at 25 mg/kg Lartesertib with a 6-week fractionated radiotherapy regimen. | [3] |

| SW620 Xenograft | Irinotecan | Dose-dependent enhancement of antitumor efficacy. | [3] |

| MiaPaCa-2 Xenograft | M4344 (ATR inhibitor) | Combination of 100 mg/kg Lartesertib and 10 mg/kg M4344 resulted in complete tumor growth inhibition. | [4][7] |

| MV4.11 Xenograft | M4344 (ATR inhibitor) | Combination treatment led to almost complete tumor regression. | [4][7] |

| TNBC PDX Models | M4344 (ATR inhibitor) | Substantial improvement in efficacy and survival compared with single-agent M4344. | [8] |

| FaDu Xenograft | Ionizing Radiation | Inhibition of p-ATM and p-CHK2 in vivo in a dose-dependent manner. | [3] |

| MC-38 Syngeneic | Tuvusertib (ATR inhibitor) | Altered tumor microenvironment, including upregulation of PD-L1 on immune and tumor cells and an increase in NK cells with prolonged treatment. | [6] |

Experimental Protocols

Protocol 1: Preparation of Lartesertib for Oral Administration

This protocol describes the preparation of a Lartesertib suspension for oral gavage in mice.

Materials:

-

This compound (M4076) powder

-

Methocel (0.5% w/v)

-

Tween 20 (0.25% v/v)

-

50 mmol/L Citrate buffer (pH 3.0)

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Procedure:

-

Prepare the vehicle solution:

-

Prepare a 0.5% (w/v) solution of Methocel in 50 mmol/L Citrate buffer (pH 3.0).

-

Add Tween 20 to a final concentration of 0.25% (v/v).

-

Mix thoroughly until a homogenous solution is formed.

-

-

Calculate the required amount of Lartesertib: Based on the desired dosing concentration and the total volume of the formulation needed, calculate the mass of Lartesertib powder required.

-

Prepare the Lartesertib suspension:

-

Weigh the calculated amount of Lartesertib powder and add it to a sterile conical tube.

-

Add a small amount of the vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

-

If necessary, sonicate the suspension to aid in dispersion.

-

-

Storage: The prepared suspension should be stored according to the manufacturer's recommendations, typically protected from light. It is advisable to prepare the suspension fresh for each experiment.

Protocol 2: Oral Gavage Administration of Lartesertib in Mice

This protocol outlines the procedure for administering Lartesertib to mice via oral gavage.

Materials:

-

Prepared Lartesertib suspension

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)

-

Syringes (e.g., 1 mL)

-

Animal scale

Procedure:

-

Dose Calculation:

-

Weigh each mouse on the day of dosing.

-

Calculate the required volume of Lartesertib suspension to administer based on the mouse's body weight and the desired dose (mg/kg). A typical dosing volume for mice is 5-10 mL/kg.

-

-

Syringe Preparation:

-

Gently mix the Lartesertib suspension to ensure uniformity.

-

Draw the calculated volume into the syringe.

-

Remove any air bubbles from the syringe.

-

-

Animal Restraint:

-

Properly restrain the mouse by grasping the loose skin over the neck and shoulders to immobilize the head.

-

-

Gavage Needle Insertion:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars).

-

Advance the needle along the roof of the mouth and down the esophagus into the stomach. The mouse should swallow the tip of the needle. Do not force the needle if resistance is met.

-

-

Substance Administration:

-

Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the suspension.

-

Administer the solution at a controlled rate to prevent regurgitation.

-

-

Post-Administration Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress.

-

Experimental Workflow

Caption: Workflow for Lartesertib administration in mouse models.

References

- 1. Facebook [cancer.gov]

- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A First-in-Human Study of ATM Inhibitor Lartesertib as Monotherapy in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Techniques for Assessing (Rac)-Lartesertib Efficacy In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib (also known as M4076) is a potent and selective, ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs).[3] In many cancers, the DDR pathway is dysregulated, allowing tumor cells to survive and proliferate despite genomic instability. By inhibiting ATM, Lartesertib prevents the repair of DSBs, which can lead to synthetic lethality in cancer cells with other DDR defects or sensitize them to DNA-damaging agents like radiotherapy and certain chemotherapies.[3]

These application notes provide detailed protocols for key in vitro assays to assess the efficacy of this compound. The described methods will enable researchers to evaluate its impact on cell viability, apoptosis induction, and target engagement within the ATM signaling pathway.

Lartesertib's Mechanism of Action and Signaling Pathway

Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis.[3] Key downstream effectors include Checkpoint Kinase 2 (CHK2) and p53.[3] Lartesertib's inhibition of ATM's kinase activity blocks these downstream signaling events.

Caption: ATM signaling pathway in response to DNA damage and its inhibition by this compound.

Quantitative Data Presentation

The following table summarizes the in vitro inhibitory activity of Lartesertib (M4076). IC50 values represent the concentration of the drug required to inhibit 50% of the target's activity or cell viability.

| Assay Type | Target/Cell Line | IC50 (nM) | Reference |

| Biochemical Kinase Assay | ATM | 0.2 | [1] |

| Cell-Based Assay (p-CHK2) | HCT116 | 10 ± 2 | [2] |

| Biochemical Kinase Assay | M3541 (another ATM inhibitor) | 0.25 | [4] |

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: General workflow for MTT/MTS cell viability assays.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

DMSO (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Addition:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for ATM Pathway Modulation

This technique is used to detect changes in the phosphorylation status of ATM and its downstream target CHK2, confirming target engagement by Lartesertib.

References

Measuring ATM Inhibition by (Rac)-Lartesertib: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Lartesertib (also known as M4076) is a potent and selective ATP-competitive inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator of the DNA damage response (DDR), a critical cellular network that detects and repairs DNA double-strand breaks (DSBs). By inhibiting ATM, Lartesertib prevents the activation of downstream signaling pathways that are essential for DNA repair, cell cycle checkpoint activation, and apoptosis.[1] This disruption of DNA repair mechanisms can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies, making ATM an attractive therapeutic target.[2][3]

These application notes provide a comprehensive guide to measuring the inhibitory activity of this compound against ATM kinase. The protocols detailed below cover both biochemical and cell-based assays to quantify inhibitor potency and its effects on downstream signaling pathways.

Key Concepts and Signaling Pathway

Upon induction of DNA DSBs by agents such as ionizing radiation (IR), the MRE11-RAD50-NBS1 (MRN) complex recruits ATM to the site of damage. This leads to the autophosphorylation of ATM at Serine 1981, transitioning it from an inactive dimer to an active monomer. Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate the DDR. Key substrates include:

-

Checkpoint Kinase 2 (CHK2): Phosphorylated by ATM at Threonine 68, leading to its activation. Activated CHK2, in turn, phosphorylates downstream targets to induce cell cycle arrest.[4]

-

p53: Phosphorylated by ATM at Serine 15, which leads to its stabilization and activation. Activated p53 promotes the transcription of genes involved in cell cycle arrest and apoptosis.

-

Histone H2AX: Phosphorylated at Serine 139 to form γ-H2AX, which serves as a scaffold for the recruitment of DNA repair proteins to the site of damage.[2]

The inhibition of ATM by Lartesertib blocks these phosphorylation events, thereby impairing the cell's ability to respond to and repair DNA DSBs.

Figure 1: ATM Signaling Pathway and Inhibition by Lartesertib.

Data Presentation

The inhibitory potency of this compound can be quantified using various biochemical and cell-based assays. The following table summarizes key quantitative data for Lartesertib and other ATM inhibitors for comparison.

| Compound | Assay Type | Target | IC₅₀ | Reference |

| This compound (M4076) | Biochemical Kinase Assay | ATM | 0.2 nM | [5] |

| KU-55933 | Biochemical Kinase Assay | ATM | 13 nM | [6] |

| KU-60019 | Biochemical Kinase Assay | ATM | 6.3 nM | [6] |

| CP-466722 | Biochemical Kinase Assay | ATM | 4.1 µM | [6] |

| This compound (M4076) | Cellular Assay (γ-H2AX reduction) | ATM Pathway | 80-100% target inhibition at 100-400 mg daily dose in patients | [2] |

Experimental Protocols

In Vitro ATM Kinase Assay for IC₅₀ Determination

This protocol describes a biochemical assay to determine the IC₅₀ value of this compound using a luminescent ADP detection method (ADP-Glo™ Kinase Assay).

Figure 2: Workflow for In Vitro ATM Kinase IC₅₀ Determination.

Materials:

-

Recombinant human ATM protein

-

ATM substrate (e.g., biotinylated p53-derived peptide)

-

This compound

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

-

Kinase Reaction Setup:

-

Add 2.5 µL of 4x this compound dilution or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.

-

Add 2.5 µL of 4x substrate solution to each well.

-

Add 5 µL of 2x recombinant ATM enzyme solution to each well to a final volume of 10 µL.

-

Incubate for 10 minutes at room temperature.

-

-

Reaction Initiation:

-

Add 10 µL of 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for ATM.

-

Incubate for 60 minutes at 30°C.

-

-

Reaction Termination and ATP Depletion:

-

ADP to ATP Conversion and Signal Generation:

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based Assay for ATM Inhibition: Western Blotting for p-CHK2

This protocol describes how to measure the inhibition of ATM in a cellular context by assessing the phosphorylation of its downstream target, CHK2, in response to ionizing radiation.

Figure 3: Workflow for Western Blot Analysis of p-CHK2.